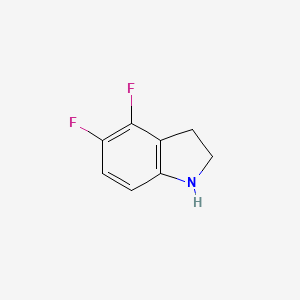

4,5-Difluoroindoline

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H7F2N |

|---|---|

Molekulargewicht |

155.14 g/mol |

IUPAC-Name |

4,5-difluoro-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C8H7F2N/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2,11H,3-4H2 |

InChI-Schlüssel |

CVUWNIKKPDMWNY-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNC2=C1C(=C(C=C2)F)F |

Herkunft des Produkts |

United States |

Reactivity and Derivatization Chemistry of 4,5 Difluoroindoline

Electrophilic Aromatic Substitution Reactions on the Fluorinated Indoline (B122111) Core

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic systems. The indoline core, particularly its benzene (B151609) ring, is susceptible to EAS. However, the presence of substituents significantly modulates the rate and regioselectivity of these reactions.

In EAS, substituents on an aromatic ring can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions (ortho, meta, or para) relative to themselves. Electron-donating groups (EDGs) generally activate the ring and are ortho/para-directing, while electron-withdrawing groups (EWGs) deactivate the ring and are typically meta-directing, with the notable exception of halogens.

In 4,5-difluoroindoline, the indoline nitrogen is a potent activating group and an ortho/para director. The fluorine atoms at positions 4 and 5 will influence the reactivity of the benzene ring at positions 6 and 7. Position 7 is ortho to the nitrogen and meta to the fluorine at C5, while position 6 is meta to the nitrogen and ortho to the fluorine at C5. The combined effects suggest that EAS on the benzene ring might be challenging due to the deactivating influence of the two fluorine atoms. However, EAS is often more facile on the pyrrole (B145914) ring of indoles, particularly at the C3 position, which is activated by the nitrogen atom beilstein-journals.org. The specific regioselectivity on the benzene ring would depend on the precise balance of directing effects and the nature of the electrophile.

Table 3.1.1: General Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Type | Electronic Effect | Directing Effect | Reactivity Effect | Example |

| Alkyl (-R) | +I, Hyperconjugation | ortho, para | Activating | -CH₃ |

| Halogen (-X) | -I, +M | ortho, para | Deactivating | -F, -Cl |

| Amino (-NR₂) | +M, -I | ortho, para | Activating | -NH₂ |

| Nitro (-NO₂) | -M, -I | meta | Deactivating | -NO₂ |

| Acyl (-COR) | -M, -I | meta | Deactivating | -COCH₃ |

Specific electrophilic aromatic substitution reactions, such as halogenation and acylation, are crucial for functionalizing aromatic systems.

Halogenation: While direct halogenation of the benzene ring of this compound under typical EAS conditions might be sluggish due to the deactivating effect of the fluorine atoms, reactions on the more reactive pyrrole ring are more probable. For instance, bromination at the C3 position of indole (B1671886) derivatives is a common transformation. In related difluoroindole systems, bromination at position 5 has been reported in specific synthetic routes benchchem.com.

Acylation: Friedel-Crafts acylation, typically involving acyl halides or anhydrides in the presence of a Lewis acid catalyst (e.g., AlCl₃), introduces an acyl group onto the aromatic ring total-synthesis.comsavemyexams.commasterorganicchemistry.com. For indoline derivatives, acylation can occur on the benzene ring or, more commonly, at the C3 position of the pyrrole ring beilstein-journals.orgresearchgate.net. For example, the synthesis of ethyl 4,5-difluoroindole-3-carboxylate involves reactions that lead to functionalization at the C3 position researchgate.net. N-acylation, discussed later, is also a significant transformation.

Table 3.1.2: Examples of Electrophilic Substitution on Indoline Derivatives

| Substrate Example | Reaction Type | Reagents/Conditions | Product Example | Yield | Citation |

| Indole derivative | C3-Acylation | Acyl halide/Lewis Acid | 3-Acylindole | Varies | beilstein-journals.orgresearchgate.net |

| Indole derivative | Bromination | Br₂ / Solvent | 3-Bromoindole | Varies | beilstein-journals.orgbenchchem.com |

Nucleophilic Transformations Involving the Fluorinated Positions

Nucleophilic Aromatic Substitution (SNAr) is a reaction pathway where a nucleophile replaces a leaving group on an aromatic ring. This mechanism typically requires the aromatic ring to be electron-deficient, usually due to the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group mdpi.commasterorganicchemistry.combyjus.comwikipedia.org. Fluorine atoms, due to their electronegativity, can activate aromatic rings towards nucleophilic attack and can themselves act as leaving groups in SNAr reactions mdpi.commasterorganicchemistry.com.

In this compound, the fluorine atoms are attached to the benzene ring. However, the indoline nitrogen is an electron-donating group, which generally deactivates the aromatic ring towards nucleophilic attack. Therefore, direct SNAr displacement of the fluorine atoms in this compound might be challenging without additional activating groups or under specific, forcing conditions. While polyfluoroarenes activated by nitro groups readily undergo SNAr mdpi.combyjus.com, the electronic environment of this compound, with its activating nitrogen, may not be conducive to facile SNAr at the C-F bonds. Research in this area would likely focus on specific conditions or derivatization that enhances the electrophilicity of the carbon-fluorine bonds.

Functionalization at the Indoline Nitrogen Atom (N-Derivatization)

The nitrogen atom in the indoline ring is a secondary amine, making it nucleophilic and readily available for various derivatization reactions. This allows for the introduction of diverse functional groups, altering the molecule's properties and enabling further synthetic manipulations.

N-Alkylation: The nitrogen atom can be alkylated using various electrophilic alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or alkyl sulfonates (e.g., methyl tosylate), typically in the presence of a base to deprotonate the nitrogen and facilitate nucleophilic attack scielo.br. Reductive amination, involving the reaction of the indoline with an aldehyde or ketone followed by reduction, is another common method for N-alkylation.

N-Acylation: Acylation of the indoline nitrogen is readily achieved using acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) benchchem.comscielo.br. These reactions typically proceed smoothly, often in the presence of a base or under mild heating. For example, N-acetylation of a related difluoroindole derivative with acetic anhydride (B1165640) yielded the N-acetyl compound in 91% yield benchchem.com.

Table 3.3.1: Examples of N-Derivatization of Indoline Derivatives

| Substrate Example | Reaction Type | Reagents/Conditions | Product Example | Yield | Citation |

| Indoline derivative | N-Acylation | Acetic anhydride | N-Acetylindoline | 91% | benchchem.com |

| Indoline derivative | N-Alkylation | Alkyl halide / Base | N-Alkylindoline | Varies | scielo.br |

In multi-step syntheses, the nucleophilic nitrogen atom of indoline may need to be temporarily protected to prevent unwanted side reactions during transformations elsewhere in the molecule. Protecting groups are selectively introduced and removed to mask the reactivity of a functional group.

Commonly used protecting groups for amines include carbamates such as the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc) groups organic-chemistry.orgmasterorganicchemistry.com. These groups are installed by reacting the amine with the corresponding chloroformate or anhydride. For instance, Boc protection involves reaction with Boc-anhydride [(Boc)₂O] organic-chemistry.orgmasterorganicchemistry.comescholarship.org.

Boc Group: Typically removed under acidic conditions (e.g., trifluoroacetic acid, HCl) organic-chemistry.orgmasterorganicchemistry.com.

Cbz Group: Removed by catalytic hydrogenation (e.g., H₂/Pd-C) masterorganicchemistry.com.

Fmoc Group: Removed under basic conditions (e.g., piperidine) organic-chemistry.orgmasterorganicchemistry.com.

The choice of protecting group depends on the compatibility with other functional groups and reaction conditions planned for the synthesis. Orthogonal protecting group strategies, where different protecting groups can be removed selectively, are crucial for complex syntheses organic-chemistry.orguchicago.edu.

Table 3.3.2: Common Amine Protecting Groups and Their Deprotection

| Protecting Group | Installation Reagent | Deprotection Conditions | Stability Notes | Citation |

| Boc | (Boc)₂O | Acid (TFA, HCl) | Stable to base, nucleophiles | organic-chemistry.orgmasterorganicchemistry.com |

| Cbz | Cbz-Cl | H₂/Pd-C | Stable to acid, base | masterorganicchemistry.com |

| Fmoc | Fmoc-Cl | Base (Piperidine) | Stable to acid, hydrogenation | organic-chemistry.orgmasterorganicchemistry.com |

| Acetyl | Ac₂O / AcCl | Acid or Base hydrolysis | Can be removed under various conditions | benchchem.comscielo.br |

By strategically employing these N-derivatization and protection strategies, chemists can effectively manipulate this compound for the synthesis of more complex molecules.

Compound List:

this compound

Acetic anhydride

Alkyl halides

Acyl halides

Alkyl sulfonates

Boc-anhydride

Trifluoroacetic acid (TFA)

Hydrogen (H₂)

Palladium on carbon (Pd-C)

Piperidine

Spectroscopic and Structural Characterization of 4,5 Difluoroindoline and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is indispensable for determining the precise structure of organic molecules. For 4,5-Difluoroindoline, various NMR techniques are employed to probe the chemical environment of protons, carbons, and fluorine atoms, as well as to establish connectivity between them.

Proton (¹H) NMR Analysis for Chemical Environment Probing

Proton NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment (indicated by chemical shifts), and their neighboring protons (indicated by splitting patterns). In this compound, the ¹H NMR spectrum would reveal signals corresponding to the protons on the pyrrolidine (B122466) ring (typically a methylene (B1212753) group and an NH proton) and the aromatic protons on the difluorinated benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing fluorine atoms and the nitrogen atom. For instance, the NH proton is expected to appear as a broad singlet, typically in the range of δ 3-5 ppm in suitable solvents, though it can be significantly affected by hydrogen bonding and solvent choice vulcanchem.comudel.edu. The aromatic protons would exhibit characteristic signals, with their positions influenced by the fluorine substituents.

Carbon (¹³C) NMR Analysis for Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms in the aromatic ring will be particularly informative, with the carbons directly bonded to fluorine atoms showing characteristic downfield shifts and potential coupling to fluorine. The methylene carbon (C-3) of the pyrrolidine ring and the carbon attached to the nitrogen (C-2) will also have characteristic chemical shifts. Typical ¹³C NMR chemical shifts for aromatic carbons range from 110-150 ppm, while aliphatic carbons like those in the methylene group are usually found in the 20-50 ppm range chemguide.co.uklibretexts.org. The presence of fluorine can further influence these values.

Fluorine (¹⁹F) NMR for Fluorine Environment and Coupling Analysis

¹⁹F NMR spectroscopy is crucial for directly analyzing the fluorine atoms. Since ¹⁹F is 100% abundant and has a spin of 1/2, it is highly sensitive and provides a wide chemical shift range, allowing for clear differentiation of fluorine environments thermofisher.comwikipedia.org. For this compound, the ¹⁹F NMR spectrum would show signals corresponding to the two fluorine atoms. The chemical shifts are highly dependent on their electronic environment. Coupling between the fluorine atoms (if any) and between fluorine and nearby protons (¹H-¹⁹F coupling) can provide valuable structural information, revealing the relative positions of these nuclei thermofisher.comwikipedia.org. For example, a ¹⁹F NMR spectrum of a difluoroaromatic compound might show signals in the range of -110 to -150 ppm, with splitting patterns indicative of ¹H-¹⁹F and ¹⁹F-¹⁹F couplings benchchem.comuio.nofu-berlin.denih.gov.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are essential for unequivocally assigning resonances and confirming the connectivity of atoms within complex molecules like this compound.

COSY (Correlation Spectroscopy) : This experiment correlates protons that are coupled to each other through bonds, typically over three bonds (³J coupling) numberanalytics.comlongdom.orgsdsu.edunanalysis.com. A COSY spectrum would reveal correlations between adjacent protons on the pyrrolidine ring and potentially between aromatic protons if they are sufficiently close in space and electronically coupled.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate protons directly bonded to carbons (¹JCH coupling) numberanalytics.comsdsu.edulibretexts.orgcolumbia.edu. An HMQC/HSQC spectrum would show cross-peaks between each proton signal and the carbon signal to which it is directly attached, aiding in the assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment establishes correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH coupling) numberanalytics.comsdsu.edulibretexts.orgcolumbia.edulibretexts.org. HMBC is particularly useful for connecting different structural fragments, such as linking the aromatic protons to the aromatic carbons, and the pyrrolidine ring protons to the adjacent aromatic carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) can be used to generate molecular ions ([M]⁺ or [M+H]⁺). High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the unambiguous determination of the molecular formula (C₈H₇F₂N). Fragmentation patterns observed in the mass spectrum can offer further structural insights, showing characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. For instance, loss of fluorine atoms or fragments of the pyrrolidine ring might be observed rsc.orgrsc.org.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the presence of specific functional groups within the molecule by detecting the vibrations of chemical bonds.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would show characteristic absorption bands. A strong band in the region of 3300-3400 cm⁻¹ would indicate the presence of the N-H stretching vibration of the secondary amine in the indoline (B122111) ring vulcanchem.comudel.edu. C-H stretching vibrations from both the aromatic and aliphatic CH₂ groups would appear in the regions of ~3000-3100 cm⁻¹ (aromatic) and ~2850-2950 cm⁻¹ (aliphatic) udel.edulibretexts.org. Characteristic C-F stretching vibrations are typically observed in the fingerprint region, often between 1000-1300 cm⁻¹ vulcanchem.comlibretexts.org. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range rsc.org.

Raman Spectroscopy : Raman spectroscopy complements IR spectroscopy by detecting different vibrational modes, particularly those involving symmetric stretching of bonds and vibrations in non-polar functional groups. While specific Raman data for this compound is less commonly reported than IR, it would generally show similar functional group information, with C-H, C-N, C-C, and C-F vibrations being identifiable.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound derivatives, this technique allows for the unambiguous assignment of molecular conformation, the identification of specific intermolecular interactions, and the confirmation of stereochemical assignments.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction analysis provides a wealth of information about the solid-state structure of organic compounds. By analyzing the diffraction pattern produced when X-rays interact with a single crystal, researchers can determine precise bond lengths, bond angles, and torsion angles. These parameters are critical for defining the molecule's conformation. For chiral derivatives of this compound, X-ray diffraction, particularly when anomalous dispersion effects are considered (e.g., using heavy atoms or specific wavelengths), can directly determine the absolute stereochemistry at chiral centers. This is often achieved by comparing the observed diffraction data with theoretical models or by using the Flack parameter.

Several studies on related fluorinated indoline structures have utilized X-ray crystallography to confirm stereochemical assignments and analyze conformational preferences. For instance, the structure of methyl 1-acetyl-4,6-difluoroindoline-2-carboxylate, a related difluoroindoline derivative, has been characterized by X-ray diffraction, revealing its specific crystal system and unit cell parameters, which are fundamental to understanding its solid-state packing rsc.org. Similarly, the Z-stereochemistry of a dehydration product derived from 4,7-difluoroindoline-2,3-dione (B1591308) was confirmed through X-ray crystallography benchchem.com. The availability of crystallographic data, often deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC), is vital for validating synthetic outcomes and understanding structure-property relationships rsc.orgnih.govacs.orgacs.org.

Table 1: Representative Crystallographic Data for a Difluoroindoline Derivative

| Parameter | Value | Source |

| Compound | Methyl 1-acetyl-4,6-difluoroindoline-2-carboxylate | rsc.org |

| Empirical Formula | C24 H22 N2 O6 | rsc.org |

| Formula Weight | 434.43 g/mol | rsc.org |

| Temperature | 296(2) K | rsc.org |

| Wavelength | 0.71073 Å | rsc.org |

| Crystal System | Monoclinic | rsc.org |

| Space Group | Cc | rsc.org |

| Unit Cell Dimension 'a' | 18.1971(18) Å | rsc.org |

| Unit Cell Dimension 'b' | 12.7997(18) Å | rsc.org |

| Angle 'β' | 102.325(11)° | rsc.org |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The solid-state structure of this compound derivatives is significantly influenced by intermolecular forces. X-ray crystallography allows for the detailed analysis of these interactions, which play a crucial role in crystal packing, molecular recognition, and ultimately, the physical properties of the compound.

Hydrogen Bonding: The presence of N-H groups in the indoline core can lead to hydrogen bonding interactions, typically with electronegative atoms like oxygen or nitrogen present in adjacent molecules or functional groups. These N-H···O or N-H···N bonds contribute to the stability and specific arrangement of molecules in the crystal lattice vulcanchem.combenchchem.com.

Halogen Bonding: Fluorine atoms, being highly electronegative, can participate in halogen bonding, particularly as weak acceptors (e.g., C-F···X, where X is a Lewis base like oxygen or nitrogen). While typically weaker than other halogen bonds, these interactions can still influence crystal packing and molecular orientation. The electron-withdrawing nature of fluorine substituents on the aromatic ring of this compound can modulate electron density, potentially enhancing interactions with neighboring molecules, including π-stacking interactions involving the aromatic ring system vulcanchem.combenchchem.com.

π-Stacking: The aromatic benzene ring within the indoline scaffold can engage in π-π stacking interactions with other aromatic systems in the crystal lattice. The presence of fluorine atoms can influence the electron distribution of the aromatic ring, thereby affecting the strength and geometry of these π-π stacking interactions.

Understanding these forces is essential for predicting crystal habit, solubility, and potential solid-state reactivity.

Chiroptical Spectroscopy for Optically Active this compound Derivatives

For chiral derivatives of this compound, chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are invaluable for determining absolute stereochemistry and probing conformational preferences vulcanchem.combenchchem.comacs.org. These methods exploit the differential absorption of left and right circularly polarized light by chiral molecules.

ECD spectroscopy measures the absorption of UV-Vis light, providing information about electronic transitions. The resulting spectrum, characterized by Cotton effects (positive or negative peaks at specific wavelengths), can be directly correlated with the molecule's stereochemistry. This experimental data is often compared with theoretically calculated ECD spectra, typically obtained using time-dependent density functional theory (TD-DFT) benchchem.comacs.org. The agreement between experimental and theoretical spectra, often quantified by a correlation coefficient (r), allows for the assignment of the absolute configuration (e.g., R or S) to the chiral centers of the molecule benchchem.com.

VCD spectroscopy, on the other hand, analyzes the differential absorption of circularly polarized infrared light, providing information about vibrational modes and their stereochemical dependence. Both ECD and VCD, when used in conjunction with computational chemistry, offer a powerful and reliable approach to absolute configuration assignment and conformational analysis of complex chiral molecules like indoline derivatives vulcanchem.comacs.org.

Table 2: Representative Chiroptical Spectroscopy Data Analysis

| Parameter | Description | Example/Typical Value | Source |

| Technique | Electronic Circular Dichroism (ECD) | ECD | benchchem.comacs.org |

| Observed Cotton Effect | Positive (+) or negative (-) absorption difference at specific wavelengths, indicating electronic transitions in chiral environments. | Varies | benchchem.com |

| Calculated Cotton Effect | Theoretical ECD spectrum generated via TD-DFT calculations, used for comparison with experimental data. | Varies | benchchem.comacs.org |

| Correlation Coefficient (r) | A measure of the agreement between experimental and theoretical ECD spectra, crucial for validating stereochemical assignments. | e.g., 0.7345 | benchchem.com |

| Assigned Absolute Configuration | Determination of the spatial arrangement of atoms around chiral centers (e.g., R or S configuration). | e.g., (S) | benchchem.com |

| Conformational Analysis | Insights into the preferred three-dimensional shapes of flexible molecules, often derived from combining spectral data with computational models. | Varies | vulcanchem.comacs.org |

Computational and Theoretical Investigations of 4,5 Difluoroindoline

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly DFT and Ab Initio methods, are fundamental for understanding the electronic and structural characteristics of molecules like 4,5-Difluoroindoline.

The electronic structure of this compound can be thoroughly investigated using DFT and Ab Initio calculations. These methods allow for the determination of molecular orbitals (HOMO/LUMO), electron density distribution, and charge analysis. Such analyses are crucial for understanding the molecule's stability, reactivity, and potential interactions. Concepts like aromaticity, which describes the enhanced stability of cyclic, planar molecules with delocalized π electrons, can be assessed using various aromaticity indices. While specific aromaticity studies for this compound were not found in the provided literature, methods such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model for Aromaticity (HOMA) are commonly employed in conjunction with DFT to quantify aromatic character in related heterocyclic systems nih.govrsc.orgdiva-portal.org. These analyses would reveal the extent of electron delocalization within the indoline (B122111) ring system and the influence of the fluorine substituents on this delocalization.

Determining the most stable three-dimensional arrangement of atoms in this compound is achieved through molecular geometry optimization. This process, typically performed using DFT or Ab Initio methods, systematically adjusts atomic coordinates to find the lowest energy configuration, corresponding to an energy minimum on the potential energy surface (PES) umd.edugmu.eduethz.chlupinepublishers.com. Conformational analysis involves identifying all possible stable spatial arrangements (conformers) of the molecule, which can arise from rotations around single bonds. Computational tools can generate a set of potential conformers, which are then individually optimized to determine their relative energies and stabilities scm.combme.hu. Understanding the preferred conformers of this compound is essential for predicting its interactions with other molecules and its physical properties. Specific conformational studies for this compound were not detailed in the available search results.

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structural verification and assignment.

NMR Spectroscopy: DFT, often employing methods like the Gauge-Including Atomic Orbitals (GIAO) approach, is widely used to calculate NMR chemical shifts (¹H and ¹³C) and coupling constants ajol.infotau.ac.ilnmrdb.org. These calculations provide a theoretical fingerprint of the molecule, aiding in the interpretation of experimental NMR spectra.

IR Spectroscopy: Vibrational frequencies and their corresponding intensities can be computed using DFT or Ab Initio methods. These calculations predict the characteristic stretching and bending modes of chemical bonds, allowing for the simulation of Infrared (IR) spectra ajol.infotau.ac.ilwisc.eduq-chem.com. The agreement between calculated and experimental vibrational frequencies serves as a validation of the computed molecular structure and the theoretical model used.

While specific predicted spectroscopic data for this compound was not found in the provided search results, the methodologies described are standard for such investigations. Illustrative data tables demonstrate the type of output expected:

Illustrative Table 5.1.3.1: Predicted ¹H NMR Chemical Shifts for this compound (Hypothetical Data)

| Proton Type | Calculated Chemical Shift (ppm) | Assignment (Hypothetical) |

| NH | 3.5 - 4.0 | N-H proton |

| CH₂ (C3) | 3.0 - 3.5 | Methylene (B1212753) protons at C3 |

| Ar-H (C6, C7) | 6.5 - 7.0 | Aromatic protons |

Illustrative Table 5.1.3.2: Predicted IR Vibrational Frequencies for this compound (Hypothetical Data)

| Calculated Frequency (cm⁻¹) | Assignment (Hypothetical) |

| 3400 - 3300 | N-H stretching |

| 3100 - 3000 | C-H aromatic stretching |

| 2950 - 2850 | C-H aliphatic stretching |

| 1600 - 1500 | C=C aromatic ring |

| 1300 - 1000 | C-F stretching |

| 750 - 650 | C-H aromatic out-of-plane |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling plays a critical role in deciphering the intricate pathways and energy landscapes of chemical reactions, providing mechanistic details that are often difficult to obtain experimentally.

The study of reaction mechanisms involves identifying the sequence of elementary steps and the intermediates or transition states involved. DFT calculations are instrumental in mapping potential energy surfaces to locate transition states, which represent the highest energy points along a reaction coordinate connecting reactants to products github.iowuxiapptec.comwikipedia.org. Transition state structures are typically characterized by having one imaginary frequency, corresponding to the motion along the reaction coordinate github.io. Further analysis, such as Intrinsic Reaction Coordinate (IRC) calculations, can be performed to confirm that the located transition state correctly connects the intended reactants and products github.io. While studies on related compounds, such as the reaction mechanism of 4,5-dibromo-1,2-diaminobenzene, have been explored using DFT ajol.info, specific computational studies detailing reaction pathways involving this compound were not found in the provided literature.

Energetic profiles, often depicted as reaction coordinate diagrams, visually represent how the energy of a system changes during a chemical transformation. These profiles are crucial for understanding reaction kinetics and thermodynamics wikipedia.orgsavemyexams.com. Computational methods, particularly DFT, can accurately calculate key energetic parameters such as activation energies (Ea), which represent the energy barrier that must be overcome for a reaction to proceed, and enthalpy changes (ΔH), which indicate whether a reaction is exothermic or endothermic ajol.infosavemyexams.comsciforum.netpku.edu.cn. These calculations provide quantitative insights into reaction rates and feasibility. For example, studies on related reaction mechanisms have reported activation energies and thermodynamic parameters ajol.infonih.gov. However, specific energetic profiles or activation barriers for reactions involving this compound were not available in the provided search results.

Illustrative Table 5.2.2.1: Hypothetical Reaction Energetic Profile for a Transformation of this compound

| Reaction Step | Activation Energy (kJ/mol) | Enthalpy Change (kJ/mol) | Transition State Structure |

| Step 1 | 120 | -50 | TS1 |

| Step 2 | 95 | +20 | TS2 |

Advanced Applications of 4,5 Difluoroindoline in Chemical Research

4,5-Difluoroindoline as a Versatile Synthetic Building Block in Organic Synthesis

The strategic placement of fluorine atoms in organic molecules often leads to enhanced biological activity, altered lipophilicity, and improved metabolic stability. This compound serves as a crucial scaffold for introducing these desirable properties into more complex molecular architectures. Its utility as a building block stems from its ability to participate in a wide array of chemical transformations, enabling the construction of novel compounds with tailored functionalities. Researchers utilize this compound in organic synthesis to create complex molecules, benefiting from its reactivity and stability compared to other indole (B1671886) derivatives chemimpex.com.

Precursor in the Synthesis of Complex Fluorinated Heterocycles

This compound is a key precursor in the synthesis of various complex fluorinated heterocycles. These structures are of considerable interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine. For instance, the synthesis of difluoroindole-2-carboxylates and difluoroindole-3-carboxylates has been investigated using methods such as the Fischer indole synthesis and reactions involving lithiated difluoroanilines with oxalate (B1200264) or bromopyruvate derivatives arkat-usa.org. These reactions highlight the role of this compound derivatives as foundational components for building more intricate heterocyclic systems, which are often found in pharmaceuticals and agrochemicals chemimpex.comnih.goveurekalert.orgekb.eg.

Contribution to the Development of New Synthetic Methodologies

The incorporation of fluorine into organic molecules can significantly influence their chemical behavior and biological activity. The development of new synthetic methodologies that efficiently incorporate fluorinated motifs, such as those derived from this compound, is an active area of research. While specific methodologies directly employing this compound for novel reaction development were not detailed in the provided search results, the general trend in organofluorine chemistry involves creating new pathways for fluorination and functionalization eurekalert.orgnus.edu.sgscripps.edu. The reactivity of the indoline (B122111) core, modified by the electron-withdrawing nature of fluorine atoms, presents opportunities for developing selective transformations and novel reaction cascades.

Development of Fluorescent Probes and Imaging Agents for Research Applications

The unique electronic properties imparted by fluorine atoms can also influence the photophysical characteristics of molecules, making fluorinated compounds attractive for developing fluorescent probes and imaging agents. These agents are indispensable tools in biological research for visualizing cellular processes, tracking molecules, and diagnosing diseases.

Design Principles for Fluorinated Indoline-Based Probes

The design of effective fluorescent probes typically involves a fluorophore coupled with a recognition unit that selectively interacts with a target analyte. For indoline-based probes, the core structure can be modified to tune its fluorescence properties, such as emission wavelength, quantum yield, and photostability mdpi.comrsc.orgmdpi.commdpi.com. The introduction of fluorine atoms into the indoline scaffold can alter the electronic distribution, potentially leading to enhanced fluorescence or specific environmental sensitivity. While direct design principles for this compound-based probes were not explicitly detailed, general principles for designing fluorescent probes often involve strategies like photo-induced electron transfer (PET), internal charge transfer (ICT), and Förster resonance energy transfer (FRET) rsc.orgmdpi.com. The fluorination pattern can influence the probe's response to its environment, making it suitable for sensing applications.

Applications in Biological Imaging Research (e.g., visualization of cellular processes)

Indole derivatives, in general, are recognized for their good biological activity and are used as fluorescent groups mdpi.com. Compounds like 4,5-difluoroindole are employed in the development of fluorescent probes for biological imaging, allowing for better visualization of cellular processes in real-time chemimpex.com. While specific applications of this compound probes in biological imaging were not detailed in the provided search results, the broader class of indole-based probes is used for various applications, including the detection of specific ions or molecules within cells mdpi.comresearchgate.netnih.govthno.org. The ability to visualize cellular processes, track molecular interactions, and identify disease markers is a key area where such fluorinated compounds can contribute.

Advanced Materials Science Applications of Indoline Derivatives

The unique properties of fluorinated compounds, including enhanced thermal stability, altered electronic properties, and hydrophobicity, make them valuable in advanced materials science. Indoline derivatives, particularly those with fluorine substituents, can be incorporated into polymers, organic electronics, and other functional materials to impart or enhance specific performance characteristics.

This compound's unique properties make it suitable for creating advanced materials, including polymers and coatings, which can enhance durability and performance in various applications chemimpex.com. Its potential utility in organic electronics, where it can be used in the fabrication of advanced materials for electronic devices, has also been noted chemimpex.com. Fluorinated organic molecules are increasingly explored for applications in organic semiconductors and other high-performance electronic materials due to their tunable electronic properties and stability chemimpex.comeuropa.eu. While specific material science applications of this compound were not extensively detailed, the general trend in advanced materials research highlights the importance of fluorinated organic building blocks for developing next-generation technologies.

Integration into Polymers and Functional Coatings

The incorporation of the this compound moiety into polymer structures can significantly influence their physical and chemical characteristics. While specific research detailing this compound in polymers is nascent, the broader class of fluorinated indoles and indolines are recognized for their potential in material science chemimpex.comrsc.orgresearchgate.net. Fluorine substitution in organic molecules is known to enhance thermal stability, alter electronic properties, and improve resistance to chemical degradation, making such derivatives attractive for advanced polymer synthesis and functional coatings researchgate.netbyjus.comwikipedia.orgmsu.edu. Research into fluorinated monomers, in general, suggests that their inclusion can lead to materials with tailored dielectric properties, increased hydrophobicity, and improved mechanical strength, which are desirable attributes for high-performance coatings and specialized polymeric materials.

Optoelectronic Applications (e.g., OLEDs, DSSCs)

The electronic properties of fluorinated indoline derivatives, including this compound, position them as promising candidates for optoelectronic applications, such as in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs) chemimpex.comosaka-u.ac.jprsc.orgucsb.eduambeed.comuni-augsburg.debeilstein-institut.dedyenamo.seresearchgate.netmdpi.comresearchgate.netdyenamo.sesigmaaldrich.comresearchgate.net. The electron-withdrawing nature of fluorine atoms can modulate the frontier molecular orbital energy levels (HOMO-LUMO gap) of organic semiconductors, influencing charge injection, transport, and emission characteristics osaka-u.ac.jpbeilstein-institut.de.

In OLEDs, fluorinated aromatic compounds can contribute to improved device efficiency and stability by fine-tuning charge balance and exciton (B1674681) confinement uni-augsburg.de. While direct applications of this compound in specific OLED architectures are not extensively detailed in the provided search results, the general trend shows that fluorinated heterocycles are explored for their potential to enhance luminescence properties and charge transport layers uni-augsburg.dechemrxiv.org.

Investigation of Bioisosteric Replacements in Molecular Design Strategies

Bioisosteric replacement is a fundamental strategy in medicinal chemistry and molecular design, aiming to modify the properties of a lead compound while retaining or enhancing its biological activity drughunter.combaranlab.orgspirochem.com. Fluorine, due to its unique electronegativity, size, and ability to form specific interactions, is a highly favored element for bioisosteric substitutions acs.orgacs.orgresearchgate.net. The this compound scaffold offers a platform for such investigations.

Rational Design of Fluorinated Analogues for Mechanistic Studies

The rational design of fluorinated analogues of existing molecules, or the use of fluorinated scaffolds like this compound, is instrumental in understanding reaction mechanisms and biological processes researchgate.netacs.orgresearchgate.netmdpi.com. By systematically introducing fluorine atoms or utilizing pre-fluorinated building blocks, researchers can probe the role of specific electronic or steric effects in molecular interactions. For instance, the introduction of fluorine can alter the pKa, lipophilicity, and metabolic stability of a compound, providing insights into structure-activity relationships (SAR) acs.orgresearchgate.netmdpi.comresearchgate.netbenchchem.commolaid.com. Studies involving fluorinated indoles have shown that fluorine substitution can enhance binding affinity to biological targets or modulate reactivity, making them valuable tools for mechanistic investigations researchgate.netresearchgate.netmdpi.comnih.gov. The precise placement of fluorine atoms, as in the this compound system, allows for targeted modifications that can reveal critical details about molecular recognition and catalytic pathways.

Structural Basis of this compound Interactions with Biological Macromolecules (e.g., Protein Binding Studies)

Understanding how molecules interact with biological macromolecules, such as proteins, is central to drug discovery and chemical biology. The this compound structure can serve as a key motif in designing molecules with specific binding affinities and modes of action chemimpex.comacs.orgresearchgate.netnih.govnih.govnih.govescholarship.org. Fluorine atoms can engage in favorable interactions, including orthogonal multipolar interactions (e.g., C–F···C=O) with protein backbones, which can significantly enhance ligand binding affinity acs.orgresearchgate.net. These interactions, often subtle, can be critical for achieving high potency and selectivity.

Studies employing fragment-based drug discovery often utilize fluorinated building blocks, and this compound could be employed in such strategies nih.gov. The sensitivity of fluorine nuclei to their chemical environment makes them excellent probes for NMR spectroscopy, enabling detailed studies of protein-ligand interactions and conformational changes nih.govescholarship.orgmdpi.com. By analyzing binding data and structural information (e.g., from X-ray crystallography or NMR), researchers can elucidate the precise structural basis for the interaction of this compound-containing compounds with their target macromolecules, informing further rational design efforts uni-augsburg.deacs.orgresearchgate.net.

Development of Chemical Probes and Labeled Compounds for Research

The synthesis of specifically labeled compounds is crucial for advanced analytical techniques and for tracing molecular pathways in biological systems. Isotopically labeled versions of this compound can provide unique opportunities for spectroscopic studies.

Synthesis of Isotopically Labeled this compound for Advanced Spectroscopic Studies (e.g., 19F-13C NMR)

Isotopically labeled compounds are indispensable tools for elucidating molecular structure and dynamics. The presence of fluorine atoms makes this compound particularly amenable to ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is highly sensitive and benefits from a wide chemical shift range, allowing for clear resolution of signals even in complex mixtures and providing detailed information about the fluorine atom's environment nih.govmdpi.comdiva-portal.org.

The synthesis of ¹³C-labeled this compound would further enhance its utility in advanced NMR studies, enabling ¹⁹F-¹³C heteronuclear correlation experiments. Such experiments can provide direct insights into the spatial proximity and electronic coupling between fluorine and carbon atoms within the molecule or when it is bound to a target, offering detailed structural information chemimpex.comdiva-portal.orguio.no. The ability to synthesize and study isotopically labeled this compound is vital for its application in mechanistic studies, metabolic profiling, and as a probe in fragment-based drug discovery where precise molecular interactions are being investigated nih.govescholarship.orgmdpi.com.

It appears there is limited publicly available information specifically detailing the utilization of "this compound" in chemical biology for pathway elucidation. The available scientific literature primarily focuses on its synthesis, structural properties, and its role as a building block or intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science. Direct applications as a probe or tool for elucidating biological pathways are not extensively documented under this specific compound name in the search results.

However, the broader class of indoline derivatives, and fluorinated organic compounds, are frequently employed in chemical biology for various purposes, including pathway mapping and target identification. These applications often involve using labeled compounds (e.g., with isotopes or fluorescent tags) to track molecular interactions, metabolic fates, or the localization of specific biomolecules within cellular systems. If this compound were to be utilized in such a capacity, it would likely involve its incorporation into larger molecular structures designed to interact with specific biological targets or pathways, with the fluorine atoms potentially serving as reporter groups (e.g., for ¹⁹F NMR studies) or influencing pharmacokinetic properties.

Without specific research findings directly linking this compound to pathway elucidation, it is not possible to generate detailed research findings or data tables for this particular application. The compound's utility in this area would be speculative, based on the general roles of similar fluorinated heterocycles in chemical biology.

Future Perspectives and Emerging Research Avenues for 4,5 Difluoroindoline

Innovations in Sustainable and Green Synthesis of 4,5-Difluoroindoline

The drive towards environmentally benign chemical processes is a significant trend in modern synthetic chemistry. For this compound, future research will likely focus on developing more sustainable and greener synthetic methodologies. This includes exploring microwave-assisted reactions, which offer faster reaction times and improved yields tandfonline.comopenmedicinalchemistryjournal.comresearchgate.net. One-pot and cascade reactions, which minimize intermediate isolation and purification steps, are also key areas for innovation, potentially reducing solvent usage and waste generation thieme-connect.comrsc.org. The development of catalytic systems, particularly those employing earth-abundant metals or even metal-free conditions, will be crucial for enhancing the sustainability and cost-effectiveness of synthesis sioc-journal.cnrsc.org. Electrochemical synthesis represents another promising green approach, offering an alternative to traditional chemical oxidants and reductants researchgate.net. The overarching goal is to achieve high atom economy, reduce energy consumption, and utilize safer reagents and solvents in the production of this compound and its derivatives.

Table 7.1.1: Emerging Green Synthesis Approaches for Fluorinated Indolines

| Approach | Key Features | Potential Benefits | Relevance to this compound |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased yields, reduced energy consumption, improved efficiency | Accelerating existing synthetic routes, enabling milder conditions |

| One-Pot/Cascade Reactions | Multiple transformations in a single vessel | Reduced waste, fewer purification steps, higher overall yield | Streamlining synthesis, minimizing intermediate handling |

| Catalytic Methods | Transition metal catalysis (e.g., Pd, Rh), organocatalysis, metal-free | High selectivity, lower catalyst loading, milder conditions, atom economy | Enabling regioselective and stereoselective fluorinations |

| Electrochemical Synthesis | Direct electron transfer, avoids chemical oxidants/reductants | Environmentally friendly, tunable reaction conditions, potential for scale-up | Novel dearomatization and functionalization pathways |

| Solvent-Free/Reduced Solvent | Eliminates or minimizes solvent use | Reduced environmental impact, lower costs, simplified work-up | Promoting sustainable process design |

Advancements in Chemo- and Regioselective Functionalization Strategies

The ability to precisely modify the this compound scaffold is paramount for unlocking its full potential in various applications. Future research will focus on developing sophisticated chemo- and regioselective functionalization strategies. A significant area of interest is the selective functionalization of the carbocyclic ring, particularly at the C4, C5, C6, and C7 positions, which are often less reactive than the pyrrole (B145914) ring sioc-journal.cnchim.it. Advances in C-H activation methodologies, employing transition metal catalysts (e.g., palladium, rhodium) or organocatalysts, are enabling direct functionalization at these sites with high precision thieme-connect.comrsc.orgchim.itresearchgate.netnih.govunimi.itacs.orguio.nonih.gov.

Furthermore, the development of novel fluorinating agents and catalytic systems will be critical for introducing fluorine atoms or modifying existing fluoro-substituents with exquisite control acs.orgacs.org. Strategies such as dearomative fluorination, directed C-H functionalization, and cross-dehydrogenative coupling (CDC) reactions are expanding the synthetic toolbox for creating diverse fluorinated indoline (B122111) derivatives thieme-connect.comchim.itacs.orgacs.org. The aim is to achieve high selectivity, broad functional group tolerance, and scalability, allowing for the efficient synthesis of complex molecules for drug discovery and materials science.

Table 7.2.1: Key Functionalization Strategies for Fluorinated Indolines

| Strategy Type | Focus Areas | Key Methodologies | Potential Impact on this compound |

| C-H Activation | Regioselective functionalization at C4-C7 positions | Transition-metal catalysis (Pd, Rh), organocatalysis, photoredox catalysis | Direct modification of the aromatic ring, introduction of diverse substituents |

| Selective Fluorination | Introduction of fluorine or modification of existing fluoro-groups | Electrophilic fluorinating agents (e.g., Selectfluor, NFSI), catalytic fluorination | Fine-tuning electronic properties, enhancing metabolic stability, modulating activity |

| Cross-Dehydrogenative Coupling | Direct C-C and C-X bond formation | Metal catalysis (e.g., Pd), radical chemistry | Efficient synthesis of complex derivatives with minimal pre-functionalization |

| Dearomative Functionalization | Transformation of aromatic indole (B1671886) core into saturated indoline structures | Electrophilic fluorination, catalytic dearomatization | Accessing stereochemically rich indoline scaffolds |

| Multicomponent Reactions | Assembly of complex molecules from three or more starting materials in one pot | Various catalytic systems | Rapid generation of molecular diversity, streamlined synthesis |

Exploration in Novel Materials and Supramolecular Systems

The unique electronic properties imparted by fluorine atoms make this compound and its derivatives attractive candidates for advanced materials, particularly in the field of organic electronics. The electron-withdrawing nature of fluorine can significantly influence the electronic band structure, charge transport properties, and photophysical characteristics of organic semiconductors benchchem.comchemimpex.comrsc.orgrsc.orgresearchgate.net. Future research will likely explore the incorporation of this compound scaffolds into conjugated polymers, small molecules for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) benchchem.comchemimpex.comrsc.orgrsc.orgresearchgate.net. Derivatives could function as electron acceptors, charge-transporting layers, or emissive materials.

Beyond electronics, the potential for designing supramolecular systems incorporating this compound is also significant. By strategically functionalizing the scaffold, researchers can create molecules capable of self-assembly, forming ordered structures with tailored properties. Inspired by advances in functionalizing nanoparticles for supramolecular assembly conicet.gov.ar, future work could involve creating this compound-based building blocks for responsive materials, sensors, or advanced coatings. The precise control over molecular architecture offered by modern synthetic techniques will be key to realizing these material innovations.

Interdisciplinary Research Integrating this compound Scaffolds

The versatility of the this compound scaffold positions it for significant impact across multiple scientific disciplines. In medicinal chemistry and drug discovery, its derivatives are being explored for a wide range of therapeutic applications. The presence of fluorine can enhance lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable motif for developing novel pharmaceuticals chemimpex.comresearchgate.netinformahealthcare.com. Research is ongoing into its potential as anticancer agents, neuroprotective compounds for diseases like Alzheimer's and Parkinson's, and antimicrobial agents benchchem.comchemimpex.comnih.gov. Furthermore, the unique photophysical properties of some fluorinated indoles suggest their utility as fluorescent probes for bioimaging, enabling better visualization of cellular processes benchchem.comchemimpex.com.

In agrochemistry, fluorine substitution can improve the efficacy and persistence of pesticides and herbicides chemimpex.comlestudium-ias.com. The this compound core could serve as a valuable scaffold for designing new agrochemical agents with improved properties. The integration of this compound research with fields such as cell biology, neurobiology, and materials science underscores its interdisciplinary potential, driving innovation in areas from targeted drug delivery to advanced functional materials ircbc.ac.cn.

Compound List:

4,5-Difluoroindole

4,6-Difluoroindole

4,7-Difluoroindoline-2,3-dione (B1591308)

5,6-Difluoroindoline-2,3-dione

3,3-Difluoroindolines

Fluorinated indoline derivatives

Fluorinated indole derivatives

Isatin derivatives

Benzo[1,2-b:4,5-b′]difurans (BDFs)

Dihydroindenofluorenes

Triazino-indole derivatives

Indole-azolidinone hybrids

Indole-thiazolidinone hybrids

Q & A

Q. What are the recommended synthetic routes for 4,5-Difluoroindoline, and how can its structure be validated experimentally?

- Methodological Answer : this compound can be synthesized via metal-halogen exchange using o-dihalides followed by fluorodesilylation to generate the reactive intermediate. Structural validation requires 2D NMR techniques (e.g., COSY, NOESY, HMBC, HSQC) to confirm regiochemistry and stereochemistry. For example, NOESY correlations can distinguish between trans/cis isomers in cycloadducts . X-ray crystallography is recommended for unambiguous confirmation of molecular geometry.

Q. What are the key experimental challenges in handling this compound?

- Methodological Answer : Due to its high reactivity as an aryne intermediate, this compound requires inert atmosphere conditions (e.g., argon/glovebox) and low temperatures to prevent decomposition. Safety protocols must address potential hazards such as skin/eye irritation, as outlined in safety data sheets for structurally similar fluorinated compounds (e.g., use of PPE, fume hoods) .

Advanced Research Questions

Q. Why does this compound lack regioselectivity in Diels-Alder reactions compared to 6,7-indolyne?

- Methodological Answer : Computational studies using M06-2X/6-311+G(2df,p) density functional theory (DFT) reveal that this compound exhibits weaker polarization and electrophilic substituent effects than 6,7-indolyne. This results in minimal regioselectivity (near 1:1 product ratios) when reacting with dienes like 2-tert-butylfuran. In contrast, 6,7-indolyne’s higher polarity drives >15:1 regioselectivity. Researchers should combine DFT with experimental kinetic studies to map electronic and steric contributions .

Q. How can researchers resolve contradictions in cycloaddition product yields or selectivity data for this compound?

- Methodological Answer : Contradictions may arise from variations in substituent electronic effects (e.g., electron-donating vs. withdrawing groups on dienes) or reaction conditions (temperature, solvent polarity). To address this:

Q. What computational strategies are effective for modeling this compound’s reactivity?

- Methodological Answer : DFT calculations paired with natural bond orbital (NBO) analysis can quantify charge distribution and frontier molecular orbital (FMO) interactions. For example, analyzing the LUMO of this compound and the HOMO of dienes predicts regiochemical outcomes. Solvent effects should be modeled using polarizable continuum models (PCM) .

Methodological Best Practices

Q. How should researchers present data on this compound in publications?

- Methodological Answer :

-

Tables : Summarize regioselectivity ratios, yields, and computational parameters (e.g., bond lengths, activation energies).

-

Figures : Highlight key reaction pathways or orbital interactions using color-coded schematics (avoid overcrowding with structures) .

-

Example Table : Cycloaddition Regioselectivity of this compound vs. 6,7-Indolyne

Diene 4,5-Indolyne Product Ratio 6,7-Indolyne Product Ratio 2-tert-Butylfuran ~1:1 >15:1 2-Methylfuran ~1:1 4:1

How to design a research question exploring this compound’s applications in natural product synthesis?

- Methodological Answer : Use the PICO framework :

- Population : Complex indole alkaloids (e.g., teleocidins, trikentrins).

- Intervention : this compound as a synthon.

- Comparison : Traditional methods (e.g., cross-coupling).

- Outcome : Yield, step efficiency, stereochemical control.

Ensure feasibility by validating synthetic routes via small-scale trials before scaling .

Addressing Research Gaps

What unresolved questions exist regarding this compound’s reaction mechanisms?

- Methodological Answer : Key gaps include:

Q. How to contextualize this compound studies within broader aryne chemistry?

- Methodological Answer : Compare its reactivity with naphthalyne and pyridyne derivatives using linear free-energy relationships (LFER) . Highlight unique fluorination effects on reaction barriers and selectivity in review papers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.